![molecular formula C6H12ClN3S B2821460 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride CAS No. 2173996-64-8](/img/structure/B2821460.png)
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride
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Overview
Description
“3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds have been the subject of considerable interest in recent years due to their potential as antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Scientific Research Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties. In a study, newly synthesized 1,3,4-thiadiazole compounds were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity . Further research could explore their mechanism of action and potential clinical applications.
Antibacterial Action
Compound D-2, a 2-substituted derivative of 1,3,4-thiadiazole, exhibited moderate antibacterial activity against Gram-positive (S. aureus , E. faecalis ) and Gram-negative (E. coli , K. pneumoniae ) bacterial strains . Investigating its mode of action and potential synergies with existing antibiotics could be valuable.
Anti-Inflammatory Potential
Certain 1,3,4-thiadiazole scaffolds have been designed to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway. These compounds could hold promise as anti-inflammatory agents . Further studies are needed to validate their efficacy and safety profiles.
Anticancer Activity
N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide demonstrated anticancer activity against the MCF-7 breast cancer cell line . Investigating its mechanism of action and potential synergies with existing chemotherapeutic agents is warranted.
Mechanism of Action
Target of Action
The primary targets of 1,3,4-thiadiazole derivatives, such as 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride, are often associated with antimicrobial activity . These compounds have been shown to exhibit potent antimicrobial effects against various strains of bacteria and fungi .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It has been suggested that these compounds may inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the immune response and inflammation.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar 1,3,4-thiadiazole derivatives suggest that these compounds may have good bioavailability .
Result of Action
The result of the action of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride is the inhibition of the growth of targeted cells. This is achieved through the disruption of DNA replication processes . In the case of antimicrobial activity, this leads to the death of the bacterial or fungal cells .
Action Environment
The action environment can significantly influence the efficacy and stability of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect the activity of this compound . .
Future Directions
The future directions for research into “3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride” and other 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . This could include more detailed studies of their mechanisms of action, as well as the development of new synthesis methods.
properties
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-5-8-9-6(10-5)3-2-4-7;/h2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMIHJZVMCLXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride |
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